molecular formula C24H22N2O6S B11233377 N-(3-acetylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(3-acetylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11233377
M. Wt: 466.5 g/mol
InChI Key: KZOROORCUQIPNT-UHFFFAOYSA-N
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Description

“N-(3-ACETYLPHENYL)-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE” is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-ACETYLPHENYL)-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazine core, followed by the introduction of the acetylphenyl and methoxybenzenesulfonyl groups through various substitution reactions. Common reagents used in these steps include acyl chlorides, sulfonyl chlorides, and amines under conditions such as reflux or catalytic environments.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is essential for consistent production quality.

Chemical Reactions Analysis

Types of Reactions

“N-(3-ACETYLPHENYL)-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the benzoxazine core or the attached functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of multiple functional groups allows for diverse interactions with biological molecules.

Medicine

In medicinal chemistry, “N-(3-ACETYLPHENYL)-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE” could be explored for its potential therapeutic properties. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the production of advanced materials, such as polymers or resins, due to its stability and reactivity. It might also find applications in the development of specialty chemicals for various industrial processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-(3-ACETYLPHENYL)-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE” include other benzoxazine derivatives with different functional groups. Examples might include:

  • N-(3-ACETYLPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE
  • N-(3-ACETYLPHENYL)-4-(4-CHLOROBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE

Uniqueness

The uniqueness of “N-(3-ACETYLPHENYL)-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE” lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This combination allows for unique interactions in both chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H22N2O6S

Molecular Weight

466.5 g/mol

IUPAC Name

N-(3-acetylphenyl)-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C24H22N2O6S/c1-16(27)17-6-5-7-18(14-17)25-24(28)23-15-26(21-8-3-4-9-22(21)32-23)33(29,30)20-12-10-19(31-2)11-13-20/h3-14,23H,15H2,1-2H3,(H,25,28)

InChI Key

KZOROORCUQIPNT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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